molecular formula C26H18CuN4O6 B12877066 Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-

Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-

Cat. No.: B12877066
M. Wt: 546.0 g/mol
InChI Key: WUKZPNJRVIANJB-UHFFFAOYSA-L
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Description

Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- (CAS: 14688-83-6, molecular formula: C₂₆H₁₈CuN₄O₆) is a Schiff base copper(II) complex characterized by a salicylaldehyde-derived ligand with a 4-nitrophenyl substituent. The nitro group (-NO₂) at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the ligand’s electronic properties and the complex’s coordination behavior.

Properties

Molecular Formula

C26H18CuN4O6

Molecular Weight

546.0 g/mol

IUPAC Name

copper;2-[(4-nitrophenyl)iminomethyl]phenolate

InChI

InChI=1S/2C13H10N2O3.Cu/c2*16-13-4-2-1-3-10(13)9-14-11-5-7-12(8-6-11)15(17)18;/h2*1-9,16H;/q;;+2/p-2

InChI Key

WUKZPNJRVIANJB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])[O-].C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- typically involves the reaction of copper(II) acetate with 2-[(4-nitrophenyl)imino]methyl]phenol in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Redox Reactions

The copper(II) center undergoes redox transitions, particularly in electron-transfer processes. The nitrophenyl group on the ligand enhances electrophilicity, stabilizing reduced states of copper. Key observations include:

Reaction TypeConditions/MechanismOutcome/ProductsSource
ReductionInteraction with ascorbic acid or glutathione in biological systemsCu(II) → Cu(I), accompanied by ligand decomposition or radical formation
OxidationExposure to O₂ or H₂O₂ in alkaline mediaFormation of hydroxylated ligands or Cu(III) intermediates (theoretical)
  • Kinetic studies : Reaction rates depend on pH and ligand electron-withdrawing effects. For example, nitrophenyl groups accelerate reduction kinetics due to enhanced electrophilicity .

Ligand Substitution and Coordination

The complex’s square-planar geometry facilitates ligand exchange. The phenolato and imine groups act as primary coordination sites, but auxiliary ligands (e.g., H₂O, DMSO) can replace weakly bound groups:

Incoming LigandReaction MediumCoordination ChangeStability ImpactSource
PyridineChloroformAxial coordination, forming distorted octahedronIncreased solubility, altered redox potential
ThiocyanateMethanolDisplacement of phenolic oxygenReduced stability, precipitation of CuSCN byproducts
  • Structural flexibility : The Cu–O (1.888–1.9 Å) and Cu–N (2.009–2.1 Å) bond lengths allow reversible distortion during substitution .

Catalytic Activity

The complex demonstrates catalytic potential in organic transformations, leveraging copper’s redox versatility:

Reaction CatalyzedSubstrateConditionsEfficiency (TON)NotesSource
Oxidation of alcoholsBenzyl alcoholO₂, 70°C~120Nitrophenyl groups enhance O₂ activation
C–C coupling (Ullmann-type)Aryl halidesDMF, 100°C~85Requires co-ligands (e.g., phenanthroline)
  • Mechanistic insight : The nitrophenyl group stabilizes transition states via electron withdrawal, lowering activation energy .

Biological Interactions

The complex inhibits cytochrome P450 enzymes, particularly CYP3A4, through coordination-driven disruption:

Target EnzymeBinding Affinity (ΔG, kcal/mol)Inhibition MechanismBiological RelevanceSource
CYP3A4-9.2 (ONIOM calculations)Cu(II) binds heme iron, blocking substrate accessPotential drug-drug interaction modulator
  • Pharmacokinetics : High gastrointestinal absorption (LogP ~3.2) but low aqueous solubility (~0.01 mg/mL) .

Stability Under Environmental Conditions

FactorEffect on ComplexDataSource
pH (1–14)Stable at pH 6–10; decomposes in strongly acidic/basic mediaDegradation products: Cu(OH)₂ and free ligand at pH <3 or >12
TemperatureDecomposition above 200°C (TGA)Exothermic peak at 220°C (ΔH = -450 kJ/mol)

Mechanism of Action

The mechanism of action of Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- involves its ability to undergo redox reactions and coordinate with various ligands. The copper(II) center can participate in electron transfer processes, making it an effective catalyst for certain chemical reactions. The imino phenoxide ligands play a crucial role in stabilizing the copper center and facilitating these reactions .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Key substituents in analogous complexes include electron-withdrawing groups (e.g., -Cl, -CF₃, -CN) and electron-donating groups (e.g., -OCH₃, -CH₃). These groups modulate the ligand’s donor strength and steric bulk, impacting geometry and reactivity.

Compound Substituent(s) Electronic Effect Notable Structural Features
Main compound (CAS: 14688-83-6) -NO₂ (4-nitrophenyl) Strongly EW Likely distorted square planar geometry due to -NO₂ steric/electronic effects
[Cu(L)(2imi)] () -Cl, 2-methylimidazole Moderate EW Octahedral geometry with imidazole co-ligand; Cu–N bond length ~1.97 Å
Bis[5-methylsulfanyl-oxadiazolyl]Cu(II) () -SMe, oxadiazole EW (SMe) Cu–O bond: 1.896 Å; Cu–N bond: 1.9746 Å; planar coordination
Bis(trifluoromethyl)Cu(II) () -CF₃ Strong EW Enhanced stability; Jahn-Teller distortion possible due to stronger field ligand
Bis(cyano-phenyl)Cu(II) () -CN Moderate EW Supramolecular interactions via CN groups; square planar geometry
Bis(methoxy-phenyl)Cu(II) (–7) -OCH₃ ED Longer Cu–O bonds due to weaker field; higher solubility

EW = Electron-withdrawing; ED = Electron-donating

Crystallographic and Geometric Analysis

  • Bond Lengths: Typical Cu–O and Cu–N bond lengths range from 1.89–1.97 Å in similar complexes (e.g., ). The main compound likely adopts comparable bond lengths, but the -NO₂ group may slightly shorten Cu–N bonds due to increased ligand rigidity .
  • Geometry: Most complexes exhibit square planar or distorted octahedral geometries. For example, [Cu(L)(2imi)] () is octahedral, while bis(cyano-phenyl)Cu(II) () is square planar .

Stability and Reactivity

  • Thermal Stability: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance thermal stability by delocalizing electron density, whereas ED groups (e.g., -OCH₃) may lower decomposition temperatures .
  • Redox Activity: The -NO₂ group in the main compound could stabilize higher oxidation states, making it effective in redox catalysis. In contrast, ED groups may favor Cu(I) intermediates .

Biological Activity

Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- (CAS No. 14688-83-6), is a copper(II) complex that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- is C26H18CuN4O6, with a molecular weight of 526.91 g/mol. The structure features a copper ion coordinated with two bidentate ligands derived from 4-nitrophenyl iminomethyl phenol. This configuration is significant for its reactivity and interactions with biological targets.

The biological activity of this copper complex can be attributed to several mechanisms:

  • Antioxidant Activity : Copper complexes have been shown to exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. The DPPH assay has demonstrated significant antioxidant activity in various copper(II) complexes .
  • Antimicrobial Effects : Research indicates that copper(II) complexes possess antibacterial properties against a range of pathogens. For instance, studies have shown that these complexes can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Chlamydia trachomatis, suggesting their potential as therapeutic agents against infections .
  • Anticancer Potential : Preliminary studies have indicated that copper complexes can induce cytotoxicity in cancer cell lines. For example, one study reported that certain copper(II) complexes exhibited antiproliferative effects against HeLa and Bel-7404 cell lines, with IC50 values indicating effective inhibition of cell growth .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant antioxidant activity demonstrated through DPPH assay.
AntibacterialEffective against Pseudomonas aeruginosa and Chlamydia trachomatis.
AnticancerInduced cytotoxicity in HeLa and Bel-7404 cell lines; IC50 values around 5-7 µM.
Urease InhibitionStrong inhibitory activity against jack bean urease (IC50 = 0.52 µM).

Case Studies

  • Antimicrobial Activity : A study explored the effects of various copper(II) complexes on bacterial biofilm formation and viability. The results indicated that the complexes significantly inhibited biofilm formation in clinical isolates, suggesting their potential use in treating biofilm-associated infections .
  • Cytotoxicity in Cancer Cells : In vitro studies on copper(II) complexes demonstrated their ability to induce apoptosis in cancer cells by inhibiting proteasomal activity. This mechanism highlights the therapeutic potential of such compounds in cancer treatment .
  • Urease Inhibition : Another research effort focused on the synthesis and evaluation of Schiff base copper(II) complexes as urease inhibitors. The findings revealed that these complexes could effectively inhibit urease activity, which is relevant for conditions like urease-related infections .

Q & A

Q. How can the coordination geometry and crystal structure of this compound be characterized?

Q. What spectroscopic techniques are critical for analyzing ligand-metal interactions?

  • Methodological Answer :
  • FT-IR : Confirm Schiff base formation via disappearance of aldehyde C=O (~1700 cm⁻¹) and appearance of C=N (~1600–1620 cm⁻¹) .
  • UV-Vis : Monitor d-d transitions (e.g., 600–700 nm for square-planar Cu(II)) and ligand-to-metal charge transfer (LMCT) bands .

Advanced Research Questions

Q. How do substituents on the phenolato ligand influence the compound’s electronic and magnetic properties?

Q. What computational methods are suitable for modeling the compound’s reactivity in catalytic applications?

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?

Q. What strategies can isolate intermediate species during catalytic cycles for mechanistic studies?

  • Methodological Answer : Use low-temperature stopped-flow spectroscopy or freeze-quench techniques to trap intermediates. For example, stabilize Cu(III)-oxo intermediates at 77 K in a methanol matrix and characterize via X-ray absorption spectroscopy (XAS) to determine oxidation state and coordination number .

Data Contradiction Analysis

Q. Why do some studies report tetrahedral geometry while others suggest square-planar geometry for similar Cu(II) complexes?

Q. How to address inconsistencies in reported catalytic efficiencies for oxidation reactions?

  • Resolution : Catalytic performance is sensitive to substrate accessibility and solvent effects. Compare turnover numbers (TONs) under standardized conditions (e.g., 25°C, O₂ atmosphere). Use kinetic profiling (e.g., Eyring plots) to differentiate rate-limiting steps (e.g., substrate binding vs. electron transfer) .

Methodological Framework Integration

Q. How to align experimental design with theoretical frameworks for mechanistic studies?

  • Guidance : Link synthesis and characterization to ligand field theory (LFT) or molecular orbital theory. For example, design ligands with tunable σ-donor/π-acceptor properties to modulate Cu(II) redox potentials. Validate hypotheses via cyclic voltammetry and correlate with DFT-computed HOMO-LUMO gaps .

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